3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, along with bromophenyl and dichlorophenoxy substituents, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common approach is the oxidative annulation method, which uses I2-DMSO as the oxidizing agent to facilitate the formation of the triazoloquinazoline core . This method allows for the direct oxidative functionalization of sp3 C-H bonds in the presence of 2-methyl-azaheteroarenes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: I2-DMSO is commonly used for oxidative annulation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can yield triazoloquinazoline derivatives with various substituents, while reduction and substitution reactions can produce a range of modified compounds with altered functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a protein involved in regulating gene expression and chromatin remodeling . By binding to the active site of PCAF, the compound can disrupt its function, leading to altered gene expression and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone Related Compound D: A triazolopyridine derivative with similar structural features.
Triazolo-fused Pyrido[3,4-b]pyrazines: Compounds with a similar triazole ring fused to a different heterocyclic core.
Uniqueness
3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of bromophenyl and dichlorophenoxy substituents, which contribute to its distinctive chemical properties and biological activities. Its potent inhibition of the PCAF bromodomain further distinguishes it from other similar compounds, highlighting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBLDJQIQQZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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